molecular formula C10H18N2O3 B2469573 1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid CAS No. 1018282-32-0

1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid

Cat. No.: B2469573
CAS No.: 1018282-32-0
M. Wt: 214.265
InChI Key: QGMLUXHRHAIPLM-UHFFFAOYSA-N
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Description

1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activities and applications This compound is characterized by its piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with isopropyl isocyanate under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its anticancer and anti-inflammatory activities.

    Matrine: Exhibits antiproliferative effects on cancer cells.

Properties

IUPAC Name

1-(propan-2-ylcarbamoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(2)11-10(15)12-5-3-4-8(6-12)9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMLUXHRHAIPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018282-32-0
Record name 1-[(propan-2-yl)carbamoyl]piperidine-3-carboxylic acid
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